4-Aminophenyl-B-D-xylopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

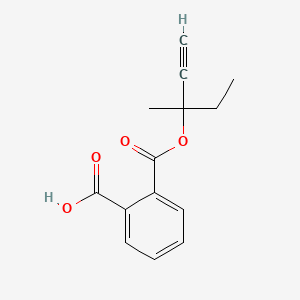

4-Aminophenyl-B-D-xylopyranoside is a biomedical product used to study glycosylation and carbohydrate chemistry . It serves as a reagent in medicinal chemistry for the synthesis of potential glycosidase inhibitors .

Synthesis Analysis

The synthesis of β-xylopyranosides, which includes 4-Aminophenyl-B-D-xylopyranoside, can be achieved through general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-Aminophenyl-B-D-xylopyranoside are not provided in the search results .Scientific Research Applications

Synthesis of Biomass-Derived Molecules

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules . They are widely distributed in the plant kingdom and are the main constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose .

Preparation of β-Xylopyranosides

The preparation of β-xylopyranosides, such as 4-Aminophenyl-B-D-xylopyranoside, can be achieved through various chemical and enzymatic pathways . The nature of the glycosidic linkage and the aglycone moiety are key factors in determining the preparation route .

Activators in the Biosynthesis of Glycosaminoglycans

β-Xylopyranosides are used as activators in the biosynthesis of glycosaminoglycans . They play a crucial role in the formation and secretion of large quantities of glycosaminoglycans when administered to living cells .

Enzyme Inhibition

β-Xylopyranosides have been found to inhibit certain enzymes . This property makes them valuable in the field of biochemistry and drug development .

Use as Surfactants

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have been used as surfactants . Their unique chemical structure allows them to reduce surface tension in various applications .

Fine-Tuning the Structure of Glycosaminoglycans in Living Cells

Xylosides, including 4-Aminophenyl-B-D-xylopyranoside, can be used to fine-tune the structure of glycosaminoglycans in living cells . The xyloside concentration and type of xyloside, as well as the cell type, influence the structure of xyloside-primed glycosaminoglycans .

Synthesis of New Classes of d-Xylopyranosides

4-Aminophenyl-B-D-xylopyranoside can be used in the synthesis of new classes of d-xylopyranosides . These new compounds can have a variety of applications in different fields .

Antimicrobial and Mutagenic Activity

New classes of d-xylopyranosides, synthesized using 4-Aminophenyl-B-D-xylopyranoside, can exhibit antimicrobial and mutagenic activity . This makes them potential candidates for the development of new antimicrobial agents .

Future Directions

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They are used in various applications such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-Aminophenyl-B-D-xylopyranoside can be achieved through the reaction of 4-aminophenol with B-D-xylopyranosyl bromide in the presence of a base.", "Starting Materials": [ "4-aminophenol", "B-D-xylopyranosyl bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-aminophenol in a suitable solvent (e.g. ethanol)", "Step 2: Add B-D-xylopyranosyl bromide to the solution and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HBr produced during the reaction", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |

CAS RN |

17306-95-5 |

Product Name |

4-Aminophenyl-B-D-xylopyranoside |

Molecular Formula |

C6H12Br2 |

Molecular Weight |

0 |

synonyms |

4-Aminophenyl-B-D-xylopyranoside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)

![8-Azabicyclo[3.2.1]oct-2-ene, 8-methyl-3-phenyl-](/img/structure/B1174281.png)